molecular formula C9H13N3 B13928446 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine

5,6,7,8-Tetrahydroisoquinoline-1,6-diamine

Cat. No.: B13928446
M. Wt: 163.22 g/mol
InChI Key: QMOHCWHAVZHNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine is an organic compound with the molecular formula C9H14N2. It is a derivative of isoquinoline, characterized by the presence of two amine groups at positions 1 and 6 on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,6-Isoquinolinediamine typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of 1,6-dinitroisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve complete reduction .

Industrial Production Methods

In an industrial setting, the production of 5,6,7,8-tetrahydro-1,6-Isoquinolinediamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of palladium on carbon (Pd/C) as a catalyst is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-Isoquinolinediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine is unique due to the presence of two amine groups, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-1,6-diamine

InChI

InChI=1S/C9H13N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h3-4,7H,1-2,5,10H2,(H2,11,12)

InChI Key

QMOHCWHAVZHNTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.